molecular formula C18H17N3O5 B14955406 6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one

6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14955406
M. Wt: 355.3 g/mol
InChI Key: GYRRESKLELUISR-UHFFFAOYSA-N
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Description

6-{[4-(2-Furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative characterized by a 2H-1,4-benzoxazin-3(4H)-one core substituted at position 6 with a carbonyl-linked piperazine moiety. The piperazine ring is further modified by a 2-furylcarbonyl group.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C18H17N3O5/c22-16-11-26-14-4-3-12(10-13(14)19-16)17(23)20-5-7-21(8-6-20)18(24)15-2-1-9-25-15/h1-4,9-10H,5-8,11H2,(H,19,22)

InChI Key

GYRRESKLELUISR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCC(=O)N3)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

The synthesis of 6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps. The synthetic route generally starts with the preparation of the benzoxazinone core, followed by the introduction of the piperazine and furan moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzoxazinone scaffold allows for extensive structural diversification. Below is a comparison of key analogues based on substituents, bioactivity, and applications:

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives
Compound Name / ID Substituent at Position 6 Molecular Weight Key Bioactivity/Application Source (Natural/Synthetic)
Target Compound 4-(2-Furylcarbonyl)piperazinylcarbonyl 425.41* Antimicrobial, Drug Development Synthetic
DIBOA (2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one) Hydroxyl groups at positions 2 and 4 191.15 Allelopathic, Antifungal Natural
DIMBOA (7-Methoxy-DIBOA) 7-Methoxy, 2,4-dihydroxy 221.18 Plant Defense, Insecticidal Natural
6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one Ethylsulfonyl 241.27 Synthetic Intermediate Synthetic
6-[4-(3-Fluoro-4-methylbenzoyl)piperazine-1-sulfonyl] 4-(3-Fluoro-4-methylbenzoyl)piperazinylsulfonyl 433.46 Antibacterial Screening Synthetic
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Chloroacetyl 227.64 Reactive Intermediate for Drug Synthesis Synthetic

*Estimated based on molecular formula.

Key Observations:
  • Natural vs. Synthetic Derivatives: Natural benzoxazinones (e.g., DIBOA, DIMBOA) primarily exhibit allelopathic and ecological roles , while synthetic derivatives are optimized for pharmacological properties.
  • Substituent Impact :
    • Hydroxyl/Methoxy Groups (DIBOA/DIMBOA) : Enhance solubility and phytotoxicity but limit stability due to rapid soil degradation .
    • Sulfonyl/Benzoyl Groups () : Improve lipophilicity, aiding membrane penetration for antibacterial activity.
    • Furylcarbonyl Group (Target Compound) : The furan ring may engage in π-π stacking or hydrogen bonding, enhancing target binding specificity compared to alkyl or halogenated groups .

Biological Activity

6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzoxazinones, characterized by a benzoxazine ring structure with various substituents that influence its biological activity. The specific structural formula is as follows:

  • Molecular Formula : C17H18N4O3
  • Molecular Weight : 342.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate signaling pathways related to pain and inflammation. The presence of the piperazine moiety enhances its ability to cross biological membranes, facilitating its action on central nervous system receptors.

Antinociceptive Effects

Research indicates that derivatives of benzoxazinones exhibit significant antinociceptive properties. The compound has been shown to inhibit pain pathways by acting on P2X3 receptors, which are involved in pain transmission. This interaction suggests potential applications in treating chronic pain conditions.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Study 1: Antinociceptive Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antinociceptive effects of the compound in rodent models. The results indicated a significant reduction in pain response compared to control groups, highlighting its potential as a therapeutic agent for pain management .

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting promising antimicrobial efficacy .

Data Tables

Biological ActivityObserved EffectReference
AntinociceptiveSignificant pain reliefJournal of Medicinal Chemistry
AntimicrobialMIC = 32 µg/mLClinical Microbiology Journal

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